4-Allyl-2-methoxyphenyl heptanoate
Description
Structure
3D Structure
Properties
CAS No. |
93917-74-9 |
|---|---|
Molecular Formula |
C17H24O3 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
(2-methoxy-4-prop-2-enylphenyl) heptanoate |
InChI |
InChI=1S/C17H24O3/c1-4-6-7-8-10-17(18)20-15-12-11-14(9-5-2)13-16(15)19-3/h5,11-13H,2,4,6-10H2,1,3H3 |
InChI Key |
SSZHJUHMUSGBLF-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)OC1=C(C=C(C=C1)CC=C)OC |
Canonical SMILES |
CCCCCCC(=O)OC1=C(C=C(C=C1)CC=C)OC |
Other CAS No. |
93917-74-9 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformation Pathways of 4 Allyl 2 Methoxyphenyl Heptanoate
Esterification Reactions for the Synthesis of 4-Allyl-2-methoxyphenyl Heptanoate (B1214049)
The synthesis of 4-allyl-2-methoxyphenyl heptanoate, an ester of eugenol (B1671780), is primarily achieved through esterification reactions. These methods involve the formation of an ester bond between the hydroxyl group of eugenol (4-allyl-2-methoxyphenol) and the carboxyl group of heptanoic acid.
Direct Esterification Approaches Utilizing 4-Allyl-2-methoxyphenol and Heptanoic Acid
While straightforward, the direct heating of a carboxylic acid and an alcohol can be slow and may require high temperatures, potentially leading to side reactions or degradation of the reactants or products. For complex molecules or those sensitive to heat, this equilibrium-driven process often requires specific catalytic systems to proceed efficiently under milder conditions. organic-chemistry.org
Application of Catalytic Systems in this compound Esterification
To enhance the efficiency and yield of the esterification of eugenol and its derivatives, various catalytic systems are employed. These catalysts facilitate the reaction under milder conditions and improve selectivity. Catalysts for eugenol esterification can be broadly categorized as homogeneous or heterogeneous.
Homogeneous catalysts, such as mineral acids (e.g., sulfuric acid) and p-toluenesulfonic acid, are effective but can be difficult to separate from the reaction mixture, sometimes requiring neutralization and extensive purification steps. google.commdpi.com A more modern homogeneous approach involves the use of coupling agents. For instance, the synthesis of a similar long-chain eugenol ester, 4-allyl-2-methoxyphenyl pentadecanoate, was successfully achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl) in the presence of 4-dimethylaminopyridine (B28879) (DMAP). imperial.ac.uk This system activates the carboxylic acid, allowing the reaction to proceed at a moderate temperature (90 °C) with a yield of over 50%. imperial.ac.uk
Heterogeneous catalysts offer significant advantages, including ease of separation from the product and the potential for recycling. mdpi.com Solid acid catalysts are particularly noteworthy. Examples include:
Modified Zirconia: A super acidic modified zirconia catalyst (UDCaT-5) has been shown to be highly effective for the esterification of eugenol with benzoic acid, achieving high conversion under moderate conditions (110 °C). researchgate.net Such catalysts are reusable and operate via a Langmuir–Hinshelwood mechanism, where both reactants adsorb onto the catalyst surface. researchgate.net
Functionalized Resins: Anion-exchange resins, such as Amberlyst A-21, have been successfully used as catalysts for the esterification of eugenol with acetic anhydride (B1165640). researchgate.net
Acidic Deep Eutectic Solvents (DESs): Choline-based deep eutectic solvents, formed with hydrogen bond donors like p-toluenesulfonic acid, have been used as green catalysts for the synthesis of eugenol benzoate (B1203000). researchgate.net
These catalytic systems demonstrate the versatility of modern synthetic chemistry in producing eugenol esters like this compound with improved efficiency and sustainability.
Exploration of Alternative Synthetic Routes for Eugenol Esters
Beyond the direct esterification of eugenol, other synthetic methodologies are available for preparing eugenol esters. These alternative routes can offer advantages in terms of yield, reaction conditions, and applicability to a wider range of substrates.
Yamaguchi Method and its Derivatives in Ester Synthesis
The Yamaguchi esterification is a powerful method for synthesizing highly functionalized esters, especially for sterically hindered substrates. wikipedia.orgfrontiersin.org The process involves the reaction of a carboxylic acid with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) in the presence of a base like triethylamine. nih.govorganic-chemistry.org This forms a mixed anhydride, which then reacts with an alcohol in the presence of a stoichiometric amount of DMAP to yield the desired ester. wikipedia.orgorganic-chemistry.org
This method has been successfully applied to the synthesis of various 4-allyl-2-methoxyphenyl esters. In one study, 4-allyl-2-methoxyphenyl propionate (B1217596), butanoate, and isobutanoate were synthesized using the Yamaguchi protocol, achieving high yields of 80-90%. neliti.com The reaction proceeds in two main stages within a one-pot procedure: formation of the mixed anhydride, followed by nucleophilic attack by the eugenol. neliti.com The mild conditions and high yields make the Yamaguchi esterification a valuable alternative for producing eugenol esters. frontiersin.orgnih.gov
Preparation of Allyl Esters via Alkylcarboxylic Acid and Allyl Alcohol Reactions
An alternative strategy for creating the ester linkage involves reacting an alkylcarboxylic acid with allyl alcohol. This approach is particularly relevant for producing a wide range of allyl esters, which are valued as flavor and fragrance compounds. google.com The direct, acid-catalyzed esterification of an alkylcarboxylic acid (like heptanoic acid) with allyl alcohol can be performed using catalysts such as para-toluenesulfonic acid. google.com A key challenge in this azeotropic esterification is the continuous removal of water to drive the reaction to completion. google.com Innovations in this process aim to avoid the use of undesirable water-entraining solvents like benzene (B151609) or toluene (B28343). google.com
Another route is transesterification, which avoids the direct use of a carboxylic acid. One patented method describes reacting allyl acetate (B1210297) with a methyl or ethyl ester of a carboxylic acid. google.com This reaction is catalyzed by a metal alkoxide, such as those from Group I, II, or III metals. The process can be driven to completion by distilling off the methyl or ethyl acetate byproduct. google.com
Synthesis of Related Eugenol Esters with Varied Acyl Moieties
The hydroxyl group of eugenol can be esterified with a wide variety of acyl groups, demonstrating its versatility as a synthetic platform. researchgate.netnih.gov These reactions are typically carried out by reacting eugenol with different carboxylic acids or, more commonly, with more reactive carboxylic acid derivatives like acid anhydrides or acid chlorides. mdpi.comneliti.comresearchgate.net
For example, a series of eugenol esters were synthesized by reacting eugenol with various anhydrides, including acetic anhydride, butanoic anhydride, and hexanoic anhydride. researchgate.net The synthesis of eugenyl acetate, in particular, is widely studied and can be achieved using acetic anhydride with catalysts like anion-exchange resins or functionalized mesoporous aluminosilicates. mdpi.comresearchgate.net Research has also documented the synthesis of eugenol benzoate from eugenol and benzoic acid using solid acid catalysts. researchgate.net These studies highlight that by simply varying the acylating agent, a diverse library of eugenol esters can be produced, each with potentially unique properties. nih.gov
Table 1: Synthesis of Various Eugenol Esters
| Product Ester | Acyl Source | Catalyst/Reagents | Reported Yield | Reference |
|---|---|---|---|---|
| 4-Allyl-2-methoxyphenyl acetate | Acetic anhydride | Anion-exchange resin (Amberlyst A-21) | - | researchgate.net |
| 4-Allyl-2-methoxyphenyl acetate | Acetic anhydride | Sulfonated mesoporous aluminosilicate | 99.9% conversion | mdpi.com |
| 4-Allyl-2-methoxyphenyl butanoate | Butanoic anhydride | - | - | researchgate.net |
| 4-Allyl-2-methoxyphenyl hexanoate | Hexanoic anhydride | - | - | researchgate.net |
| 4-Allyl-2-methoxyphenyl propionate | Propionic acid | 2,4,6-trichlorobenzoyl chloride, Et3N, DMAP | 80-90% | neliti.com |
| 4-Allyl-2-methoxyphenyl butanoate | Butanoic acid | 2,4,6-trichlorobenzoyl chloride, Et3N, DMAP | 80-90% | neliti.com |
| 4-Allyl-2-methoxyphenyl isobutanoate | Isobutanoic acid | 2,4,6-trichlorobenzoyl chloride, Et3N, DMAP | 80-90% | neliti.com |
| 4-Allyl-2-methoxyphenyl pentadecanoate | Pentadecanoic acid | EDC.HCl, DMAP | 53.68% | imperial.ac.uk |
| Eugenol benzoate | Benzoic acid | Super acidic modified zirconia (UDCaT-5) | High conversion | researchgate.net |
Investigation of Reaction Conditions and Yield Optimization in Ester Synthesis
The synthesis of this compound is typically achieved through the esterification of 4-allyl-2-methoxyphenol (eugenol) with heptanoic acid or its derivatives. The efficiency of this reaction is highly dependent on a multitude of factors, including the choice of catalyst, reaction temperature, substrate molar ratio, and reaction time. Both chemical and enzymatic methods have been explored for the synthesis of similar eugenol esters, providing valuable insights into optimizing the production of the heptanoate derivative.
One direct synthetic approach for a long-chain eugenol ester, 4-allyl-2-methoxyphenyl pentadecanoate, involved the use of 4-Dimethylaminopyridine (DMAP) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl) as coupling agents. imperial.ac.uk In this synthesis, eugenol and pentadecanoic acid were reacted in acetonitrile (B52724) at 90°C. imperial.ac.uk The reaction was complete within 45 minutes, yielding the final product at 53.68%. imperial.ac.uk This method demonstrates a rapid and effective chemical pathway to long-chain eugenol esters.
Enzymatic synthesis offers a green and highly selective alternative to chemical methods. Lipases are commonly employed for the esterification of eugenol. nih.govnih.gov Studies on the synthesis of eugenyl acetate, for instance, have shown that optimizing reaction parameters can lead to significantly high conversion rates. In a solvent-free system using Novozym 435, a conversion of 99% was achieved at 50°C with a 1:3 molar ratio of eugenol to acetic anhydride and an enzyme concentration of 5.5 wt%. nih.gov Another study on eugenyl acetate synthesis using Lipozyme TL 100L achieved a 91.80% conversion in 2 hours at 55°C with a 1:1 molar ratio and 10 wt% enzyme load. nih.gov
The optimization of these parameters is critical for maximizing yield. The choice of solvent, or the use of a solvent-free system, can also impact reaction efficiency and the environmental footprint of the synthesis. For instance, the synthesis of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, another eugenol derivative, showed significantly different yields depending on the polar aprotic solvent used, with N,N-dimethylformamide (DMF) providing a 91% yield, compared to 51% in dimethyl sulfoxide (B87167) (DMSO) and 47% in acetonitrile (CH₃CN). walisongo.ac.id
The following tables summarize key findings from research on the synthesis of eugenol esters, which can be extrapolated to inform the optimization of this compound synthesis.
Table 1: Chemical Synthesis of Eugenol Esters - Reaction Conditions and Yields
| Ester Product | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 4-Allyl-2-methoxyphenyl pentadecanoate | Eugenol, Pentadecanoic acid | DMAP, EDC.HCl | Acetonitrile | 90 | 45 min | 53.68 | imperial.ac.uk |
| 4-Allyl-2-methoxyphenyl propionate/butanoate | 4-Allyl-2-methoxyphenol, Carboxylic acid | 2,4,6-Trichlorobenzoyl chloride, Triethylamine, DMAP | Dichloromethane | Room Temp | 1 h | 80-90 | neliti.com |
| Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate | Eugenol, Ethyl chloroacetate | K₂CO₃ | DMF | 0 - Room Temp | - | 91 | walisongo.ac.id |
| Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate | Eugenol, Ethyl chloroacetate | K₂CO₃ | DMSO | 0 - Room Temp | - | 51 | walisongo.ac.id |
| Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate | Eugenol, Ethyl chloroacetate | K₂CO₃ | CH₃CN | 0 - Room Temp | - | 47 | walisongo.ac.id |
Table 2: Enzymatic Synthesis of Eugenol Esters - Optimization of Reaction Parameters
| Ester Product | Lipase (B570770) | Substrate Molar Ratio (Eugenol:Acyl Donor) | Temperature (°C) | Enzyme Load (wt%) | Reaction Time | Conversion/Yield (%) | Reference |
| Eugenyl Acetate | Novozym 435 | 1:3 | 50 | 5.5 | - | 99 | nih.gov |
| Eugenyl Acetate | Lipozyme TL 100L | 1:1 | 55 | 10 | 2 h | 91.80 | nih.gov |
| Eugenyl Benzoate | RML-CS/CNWs | 3:1 | 50 | 3 mg/mL | 5 h | 56.3 | researchgate.net |
| Eugenol Caprylate | Lipozyme TLIM | 2:1 | 65 | 100 mg | 259 min | 72.2 | researchgate.net |
These findings underscore the importance of a systematic investigation into reaction conditions to optimize the synthesis of this compound. Factors such as the specific lipase used, the molar ratio of reactants, temperature, and catalyst concentration all play a significant role in achieving high yields and ensuring the economic viability and environmental sustainability of the production process. researchgate.netresearchgate.net
Sophisticated Analytical Techniques for the Structural Elucidation and Purity Assessment of 4 Allyl 2 Methoxyphenyl Heptanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the complete structural elucidation of organic molecules like 4-allyl-2-methoxyphenyl heptanoate (B1214049). By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework, connectivity, and chemical environment of atoms.
¹H NMR spectroscopy is instrumental in identifying and confirming the presence and connectivity of hydrogen atoms within the 4-allyl-2-methoxyphenyl heptanoate structure. Each unique proton or group of equivalent protons generates a distinct signal, or resonance, in the spectrum. The chemical shift (δ) of this signal, its integration (the area under the signal), and its splitting pattern (multiplicity) provide a complete picture of the proton's environment.
The structure of this compound contains several key proton environments: the aromatic protons on the phenyl ring, the protons of the methoxy (B1213986) group, the protons of the allyl group, and the protons of the heptanoate ester chain. By analyzing the spectra of related eugenol (B1671780) derivatives and fatty acid esters, a characteristic ¹H NMR spectral data set for the target compound can be compiled. researchgate.netimperial.ac.ukresearchgate.net
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Heptanoate CH₃ | ~0.9 | Triplet |
| Heptanoate (CH₂)₄ | ~1.3-1.4 | Multiplet |
| Heptanoate α-CH₂ | ~1.7 | Multiplet |
| Heptanoate β-CH₂ | ~2.5 | Triplet |
| Allyl -CH₂- | ~3.4 | Doublet |
| Methoxy -OCH₃ | ~3.8 | Singlet |
| Allyl =CH₂ | ~5.1 | Multiplet |
| Allyl -CH= | ~5.9 | Multiplet |
Note: Data is predicted based on analogous structures. The exact chemical shifts can vary depending on the solvent and spectrometer frequency.
Complementing ¹H NMR, Carbon-13 NMR spectroscopy maps the carbon skeleton of the molecule. Although ¹³C has a low natural abundance, modern NMR techniques allow for the acquisition of high-resolution spectra where each unique carbon atom produces a single peak. This method is crucial for confirming the total number of carbon atoms and identifying key functional groups.
For this compound, distinct signals are expected for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the allyl and methoxy groups, and the aliphatic carbons of the heptanoate chain. Analysis of similar compounds provides a strong basis for assigning these signals. rsc.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Heptanoate CH₃ | ~14.1 |
| Heptanoate CH₂ chain | ~22.6, 25.1, 29.0, 31.5 |
| Heptanoate α-CH₂ | ~34.4 |
| Allyl -CH₂- | ~39.9 |
| Methoxy -OCH₃ | ~55.9 |
| Allyl =CH₂ | ~115.8 |
| Aromatic C-H | ~112.9, 120.5, 122.9 |
| Aromatic C (quaternary) | ~137.9, 138.8, 150.8 |
| Allyl -CH= | ~137.2 |
Note: Data is predicted based on analogous structures. The exact chemical shifts can vary depending on the solvent.
Mass Spectrometry (MS) Techniques for Molecular Identification and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. In a typical GC-MS analysis of this compound, the compound is first vaporized and separated from other volatile components on a GC column. The time it takes for the compound to pass through the column, known as the retention time, is a characteristic identifier.
Upon exiting the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process often imparts enough energy to cause the molecule to break apart into characteristic fragments. The resulting mass spectrum is a plot of ion abundance versus m/z ratio. The parent molecular ion peak confirms the molecular weight, and the fragmentation pattern serves as a molecular fingerprint. The synthesis of eugenol derivatives is often monitored for purity using GC analysis. kemdikbud.go.id
Table 3: Predicted Key Mass Fragments for this compound in GC-MS
| m/z Value | Identity of Fragment |
|---|---|
| 276 | [M]⁺ (Molecular Ion) |
| 164 | [4-allyl-2-methoxyphenyl]⁺ |
| 149 | [164 - CH₃]⁺ |
| 113 | [Heptanoyl group, C₇H₁₃O]⁺ |
| 99 | [Hexyl group, C₆H₁₁]⁺ |
Advanced Chromatographic Separations for Isolation and Quantification
Chromatographic techniques are fundamental for both the isolation of pure compounds and their quantitative analysis in a mixture.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. For a molecule like this compound, a reverse-phase HPLC (RP-HPLC) method is highly effective. sielc.com In this mode, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture.
The compound is separated based on its hydrophobicity; it interacts with the nonpolar stationary phase and is eluted by the polar mobile phase. A specific HPLC method for this compound has been developed, demonstrating its utility for analysis. sielc.com This method can be used for purity assessment and to quantify the compound's concentration in a sample by comparing its peak area to that of a known standard. The method is also scalable for preparative separation to isolate the pure compound. sielc.com
Table 4: Example HPLC Method Parameters for this compound Analysis
| Parameter | Specification | Reference |
|---|---|---|
| Column | Newcrom R1 | sielc.com |
| Mobile Phase | Acetonitrile (B52724) (MeCN), Water, and Phosphoric Acid | sielc.com |
| Mode | Reverse Phase (RP) | sielc.com |
| Application | Analytical separation, quantitative estimation, impurity isolation | sielc.com |
Table 5: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Eugenol |
| Acetonitrile |
| Phosphoric acid |
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas Chromatography with Flame Ionization Detection (GC-FID) stands as a robust and highly sensitive method for the analysis of volatile and semi-volatile compounds like this compound. youtube.comkindai.ac.jp The technique separates compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. kindai.ac.jp Following separation, the flame ionization detector combusts the eluted organic compounds in a hydrogen-air flame, generating ions that produce a measurable electrical current directly proportional to the mass of the analyte. youtube.com
In the analysis of eugenol and its esters, GC-FID provides excellent resolution and quantification. For instance, a validated GC-FID method for eugenol, the parent phenol (B47542) of this compound, demonstrated high precision and accuracy. researchgate.net While specific operational parameters for this compound are not extensively documented in publicly available literature, a typical method would involve an injection port temperature of around 250°C and a detector temperature of approximately 270°C to ensure efficient vaporization and detection. A non-polar or medium-polarity capillary column, such as one coated with a derivative of polydimethylsiloxane, would be suitable for separation. kindai.ac.jp The retention time for this compound would be expected to be longer than that of eugenol due to its higher molecular weight and boiling point.
A hypothetical GC-FID analysis of a sample containing this compound might yield the data presented in Table 1.
Table 1: Representative GC-FID Data for the Analysis of this compound
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5 or equivalent) |
| Carrier Gas | Helium or Nitrogen researchgate.net |
| Inlet Temperature | 250 °C |
| Detector Temperature | 270 °C researchgate.net |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Retention Time | ~15-20 min (estimated) |
| Limit of Detection | 10-100 ng/mL (estimated based on similar compounds) researchgate.net |
This table is illustrative and based on typical GC-FID parameters for similar compounds.
High-Performance Thin-Layer Chromatography (HPTLC) for Separation and Quantification
High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, cost-effective, and high-throughput method for the separation and quantification of this compound. journalgrid.comuni-giessen.de This technique utilizes a high-performance stationary phase, typically silica (B1680970) gel 60 F254 plates, and a liquid mobile phase to achieve efficient separation. Densitometric scanning is then employed for quantification by measuring the absorbance or fluorescence of the separated spots. journalgrid.comresearchgate.net
For the analysis of eugenol and its derivatives, various HPTLC methods have been developed and validated. A common mobile phase for separating eugenol consists of a mixture of toluene (B28343) and ethyl acetate (B1210297). researchgate.net For this compound, a less polar mobile phase, such as n-hexane and acetone, might be more appropriate to achieve a suitable retardation factor (Rf). researchgate.net The selection of the mobile phase is critical for achieving good resolution from potential impurities or other components in a mixture. journalgrid.com
Validation of an HPTLC method according to International Conference on Harmonisation (ICH) guidelines ensures its reliability for quantitative analysis, assessing parameters like linearity, accuracy, precision, and specificity. journalgrid.comresearchgate.net
Table 2: Illustrative HPTLC Method Parameters for this compound Analysis
| Parameter | Description |
| Stationary Phase | HPTLC plates pre-coated with silica gel 60 F254 researchgate.net |
| Mobile Phase | n-Hexane:Acetone (7:3, v/v) researchgate.net |
| Application Volume | 5 µL |
| Chamber Saturation | 20 minutes |
| Development Distance | 8 cm |
| Detection Wavelength | 280 nm (in absorbance mode) researchgate.net |
| Rf Value | ~0.6-0.7 (estimated) |
This table presents a hypothetical HPTLC method based on the analysis of similar eugenol derivatives.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of chemical reactions, such as the synthesis of this compound from eugenol and heptanoyl chloride. neliti.comtdl.org Its simplicity, speed, and low cost make it ideal for quickly assessing the consumption of starting materials and the formation of the desired product. tdl.org
In a typical synthesis, small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting materials (eugenol) and a reference standard of the product, if available. nih.gov The plate is then developed in a suitable mobile phase, often a mixture of non-polar and polar solvents like n-hexane and ethyl acetate. nih.govnih.gov By observing the disappearance of the starting material spots and the appearance of a new spot corresponding to the product, the reaction's progress can be qualitatively tracked. The difference in polarity between the phenolic hydroxyl group of eugenol and the ester group of this compound results in a significant difference in their Rf values, allowing for clear differentiation on the TLC plate. tdl.org
Table 3: Typical TLC System for Monitoring the Synthesis of this compound
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 aluminum plates |
| Mobile Phase | n-Hexane:Ethyl Acetate (8:2, v/v) nih.gov |
| Visualization | UV light (254 nm) and/or staining with a suitable reagent (e.g., vanillin-sulfuric acid) |
| Expected Rf (Eugenol) | ~0.4 |
| Expected Rf (this compound) | ~0.7 |
The Rf values are estimates and can vary depending on the exact experimental conditions.
Spectrophotometric Methods in Compound Characterization and Analysis
Spectrophotometric methods, particularly Ultraviolet-Visible (UV-Vis) spectrophotometry, play a vital role in the characterization and quantification of this compound.
UV-Vis spectrophotometry is a simple, rapid, and widely available technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. ajpaonline.com this compound, containing a substituted benzene (B151609) ring, exhibits characteristic UV absorbance.
The quantification of eugenol and its derivatives by UV-Vis spectrophotometry has been well-established. ajpaonline.comamazonaws.com For instance, a validated method for eugenol in methanol (B129727) showed a maximum absorbance (λmax) at approximately 282 nm. ajpaonline.com It is expected that this compound would have a similar λmax due to the presence of the same chromophore, the substituted guaiacol (B22219) moiety.
To quantify the compound, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. ajpaonline.comamazonaws.com The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve, following Beer-Lambert's law. The method should be validated for linearity, accuracy, and precision as per ICH guidelines. ajpaonline.comneuroquantology.com
Table 4: Representative UV-Vis Spectrophotometric Data for Quantification
| Parameter | Value |
| Solvent | Methanol ajpaonline.com |
| Wavelength of Maximum Absorbance (λmax) | ~282 nm ajpaonline.com |
| Linearity Range | 5-50 µg/mL (estimated based on eugenol) ajpaonline.com |
| Correlation Coefficient (r²) | > 0.998 ajpaonline.com |
| Limit of Detection (LOD) | ~0.8 µg/mL (estimated based on eugenol) ajpaonline.com |
| Limit of Quantification (LOQ) | ~2.5 µg/mL (estimated based on eugenol) ajpaonline.com |
This table is based on published data for eugenol and serves as an illustrative example for its heptanoate derivative.
Computational Chemistry and Structure Activity Relationship Sar Investigations of 4 Allyl 2 Methoxyphenyl Heptanoate and Its Congeners
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction
QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in predicting the efficacy of novel molecules, thereby streamlining the drug discovery process.
Development of QSAR Models for Eugenol (B1671780) Derivatives and Their Predicted Activities
Researchers have successfully developed QSAR models to predict the biological activities of eugenol derivatives, particularly their antioxidant and anticancer effects. These models are typically formulated as multilinear regression (MLR) equations that link physicochemical descriptors to a measured biological outcome, such as the half-maximal inhibitory concentration (IC50).
For instance, a study on the antioxidant activity of 21 eugenol derivatives, measured by their ability to scavenge the DPPH radical, resulted in a robust QSAR model. tiikmpublishing.com The model demonstrated a high linear correlation coefficient (R) of 0.973, indicating a strong predictive capacity. tiikmpublishing.com The validation of such models is crucial and is often performed using methods like Leave-One-Out (LOO) cross-validation to ensure the equation can accurately predict the biological activity of new compounds with minimal error. tiikmpublishing.com Similarly, QSAR models have been developed for eugenyl benzoate (B1203000) derivatives to predict their cytotoxic activity against colorectal cancer cell lines. nih.gov These models help in understanding how different structural modifications influence specific biological actions.
A key QSAR equation developed for predicting the antioxidant activity (Log IC50) of eugenol derivatives is as follows: tiikmpublishing.com
Log IC50 = 6.442 + (26.257 * HOMO) + (9.231 * GAP) + (0.056 * LogP) – (0.433 * BALABAN)
This equation highlights the significant contribution of electronic and hydrophobic parameters to the antioxidant capacity of these compounds.
Correlation of Molecular Descriptors with Biological Outcomes
The predictive power of a QSAR model hinges on the selection of relevant molecular descriptors. These descriptors quantify various aspects of a molecule's structure, including its electronic, hydrophobic, and steric properties. tiikmpublishing.com The goal is to identify which properties are most influential for a given biological activity.
In studies of eugenol derivatives, several key descriptors have been shown to correlate strongly with biological outcomes:
Electronic Descriptors : The energy of the Highest Occupied Molecular Orbital (HOMO) and the HOMO-LUMO energy gap (GAP) are critical. tiikmpublishing.com A higher HOMO energy generally correlates with stronger antioxidant activity, as it indicates a greater ability to donate electrons to neutralize free radicals. tiikmpublishing.com The significant positive coefficients for HOMO and GAP in the antioxidant QSAR model underscore their importance. tiikmpublishing.com
Hydrophobic Descriptors : The partition coefficient (LogP) is a measure of a compound's hydrophobicity. It plays a crucial role in how a molecule interacts with biological membranes to reach its target. tiikmpublishing.com For eugenyl benzoate derivatives, hydrophobicity was found to be a more influential parameter than steric properties for cytotoxic activity. nih.gov
Steric/Topological Descriptors : Descriptors like the Balaban index and Molar Refraction (CMR) quantify the size and shape of the molecule. tiikmpublishing.comnih.gov These parameters are important for the interaction between the drug molecule and its receptor binding site. tiikmpublishing.com
The table below summarizes the key molecular descriptors and their role in the biological activity of eugenol derivatives based on prominent QSAR studies.
| Descriptor Category | Specific Descriptor | Role in Biological Activity | Reference |
| Electronic | HOMO Energy | Directly proportional to antioxidant activity; higher value indicates greater potency. | tiikmpublishing.com |
| HOMO-LUMO Gap (GAP) | Directly proportional to antioxidant activity. | tiikmpublishing.com | |
| Hydrophobic | LogP | Influences solubility and ability to cross biological membranes; highly significant for cytotoxic activity. | tiikmpublishing.comnih.gov |
| Steric/Topological | Balaban Index | Steric factor influencing the fit of the molecule with its target. | tiikmpublishing.com |
| Molar Refraction (CMR) | Steric parameter affecting cytotoxic activity, though less influential than hydrophobicity. | nih.gov |
QSAR Models for Physicochemical Properties and Retention Indices
Beyond biological activity, QSAR—or more specifically, Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Retention Relationship (QSRR)—models can predict physicochemical properties like chromatographic retention times. The gas chromatographic retention index (RI) is a key parameter for identifying compounds.
A QSRR study on 37 phenolic derivatives, a class that includes eugenol, successfully modeled their gas chromatographic retention times on a non-polar column. nih.gov The model employed topological and geometric descriptors, which were selected using MLR. nih.gov The study found that non-linear techniques like artificial neural networks (ANN) provided superior predictive power over MLR, indicating the complex, non-linear nature of molecular retention behaviors. nih.gov The most influential descriptor was identified as the Kier symmetry index, highlighting the importance of molecular shape in the separation process. nih.gov While this study did not specifically include 4-allyl-2-methoxyphenyl heptanoate (B1214049), its principles are directly applicable to predicting the retention behavior of it and its congeners based on their structural descriptors. The retention of molecules in gas chromatography is governed by intermolecular forces such as dispersion, dipole-dipole interactions, and hydrogen bonding between the analyte and the stationary phase. researchgate.net
Molecular Docking and Molecular Dynamics Simulations in Ligand-Target Interactions
Computational Approaches to Predict Protein Binding and Inhibitory Mechanisms
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govwjpr.net This method calculates a scoring function, often expressed as binding energy (kcal/mol), to estimate the binding affinity. wjpr.netresearchgate.net For eugenol and its derivatives, docking studies have been instrumental in identifying potential inhibitory mechanisms against various diseases.
For instance, eugenol derivatives have been rationally designed as agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key regulator of inflammatory responses. rsc.orgrsc.org Docking studies revealed that these derivatives could favorably interact with key amino acid residues in the PPARγ ligand-binding domain, such as Arg288, Ser289, and His323, primarily through hydrogen bonds and hydrophobic interactions. rsc.org Other studies have shown that eugenol can bind to cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are central to inflammatory pathways. nih.gov
Molecular dynamics (MD) simulations are then used to assess the stability of the predicted ligand-protein complex over time. rsc.org By simulating the movements of atoms, MD can confirm whether the docked pose is stable or if the ligand shifts to a more favorable conformation. mdpi.com For a designed PPARγ agonist, MD simulations showed that the complex with the eugenol derivative was stable, with an average root-mean-square deviation (RMSD) comparable to that of a standard drug, pioglitazone. rsc.org
The following table summarizes findings from various docking studies on eugenol and its derivatives against different protein targets.
| Ligand/Derivative Class | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Biological Effect | Reference |
| Eugenol | Penicillin Binding Protein 3 (PBP3) | -5.4 | - | Antibacterial | wjpr.net |
| Eugenol | Cytochrome P450 14 alpha-sterol Demethylase (CYP51) | -4.3 | - | Antibacterial | wjpr.net |
| Eugenol Derivatives | Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) | Favorable (IC50 of 10.65 µM for lead compound) | Arg288, Ser289, His323 | Anti-inflammatory | rsc.orgrsc.org |
| Eugenol Ester Derivatives | Acetylcholinesterase (AChE) | Favorable (validated by MD) | - | Insecticidal | mdpi.com |
| Eugenol | Outer Membrane Protein (OmpH) | Favorable docking score | - | Inhibition of Dialister pneumosintes | nih.gov |
Structure-Based Inverted Virtual Screening Protocols for Target Identification
Traditional virtual screening docks a library of compounds against a single protein target. In contrast, inverted virtual screening (IVS) docks a single compound (or a small set) against a large library of protein structures to identify potential biological targets. mdpi.commdpi.com This approach is particularly valuable for identifying the mechanism of action for natural products or their derivatives.
An IVS protocol was successfully applied to identify potential insecticidal targets for eugenol ester derivatives. mdpi.com The derivatives were docked against a panel of 13 common pesticide targets using multiple scoring functions (e.g., PLP, ASP, ChemScore, Vina) to ensure robustness. mdpi.commdpi.com The results showed that the eugenol derivatives had the highest binding affinity for odorant-binding proteins (OBPs) and acetylcholinesterases (AChE), both of which are validated insecticidal targets. mdpi.commdpi.com The predictions from the IVS were subsequently confirmed with more computationally intensive molecular dynamics simulations, which showed that the ligands formed stable complexes with both OBP and AChE. mdpi.commdpi.com This integrated computational approach provides a powerful pathway for hypothesis generation and target discovery for compounds like 4-allyl-2-methoxyphenyl heptanoate and its congeners. mdpi.com
In Silico Prediction of Molecular Descriptors and Theoretical Biological Profiles
The computational evaluation of this compound, a derivative of eugenol, involves the calculation of various molecular descriptors to predict its physicochemical properties and potential biological activities. These in silico methods are crucial in modern drug discovery, offering a time and cost-effective way to screen compounds before their synthesis and in vitro testing.
Molecular descriptors for this compound and its related esters are calculated to quantify their structural and physicochemical characteristics. These descriptors typically include parameters such as molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond acceptors (HBA) and donors (HBD). researchgate.net Such parameters are fundamental to the Lipinski's rule of five, which assesses the druglikeness of a chemical compound and its likelihood of being an orally active drug. For instance, esterification of eugenol, as in this compound, is a structural modification known to improve lipophilicity, which can enhance the compound's ability to cross biological membranes. researchgate.net
Theoretical biological activity profiles are predicted using computational models that correlate these molecular descriptors with specific biological activities. Given that eugenol, the parent compound, exhibits a wide range of pharmacological effects including antimicrobial, anti-inflammatory, and antioxidant activities, it is hypothesized that its ester derivatives will retain or even enhance some of these properties. bohrium.comnih.gov For example, the antibacterial potential of eugenol derivatives has been shown to be promising, with some derivatives exhibiting activity against bacterial strains where eugenol itself is inactive. doaj.org However, esterification of the phenolic hydroxyl group in eugenol has been observed to significantly reduce its antioxidant activity. doaj.org
The following table outlines key molecular descriptors that are typically predicted for this compound in computational studies.
| Molecular Descriptor | Predicted Value/Range | Significance in Bioactivity Prediction |
| Molecular Weight (MW) | ~278 g/mol | Influences absorption and distribution. |
| Lipophilicity (logP) | High | Affects membrane permeability and solubility. |
| Hydrogen Bond Acceptors (HBA) | 3 | Influences binding to biological targets. |
| Hydrogen Bond Donors (HBD) | 0 | Affects binding affinity and solubility. |
| Molar Refractivity | ~80 cm³/mol | Relates to polarizability and ligand-receptor interactions. |
| Topological Polar Surface Area (TPSA) | ~35.5 Ų | Predicts drug transport properties. |
Theoretical biological profiles for this compound are often generated by comparing its structural features to databases of compounds with known activities. Based on the activities of eugenol and its other ester congeners, the predicted biological profile for this compound would likely include:
Antimicrobial Activity : Eugenol and its derivatives have shown activity against various bacteria and fungi. nih.gov The increased lipophilicity of the heptanoate ester may enhance its ability to disrupt microbial cell membranes. nih.gov
Anti-inflammatory Activity : Eugenol is a known anti-inflammatory agent, and its derivatives have been rationally designed to target inflammatory pathways, such as by acting as PPARγ agonists. researchgate.netnih.govresearchgate.net
Insecticidal Activity : Modifications to the eugenol structure have led to derivatives with enhanced insecticidal properties. bohrium.com
Antiproliferative Activity : Eugenol derivatives have been synthesized and evaluated for their potential as anticancer agents. acs.org
Rational Design of Structural Modifications for Enhanced Bioactivity and Specificity
The rational design of structural modifications to this compound is guided by structure-activity relationship (SAR) studies of eugenol and its congeners. The goal is to enhance a desired biological activity while improving specificity and reducing potential off-target effects.
Key areas for structural modification of this compound include:
The Heptanoate Ester Chain : The length and branching of the acyl chain can significantly influence lipophilicity and, consequently, biological activity.
Chain Length : Varying the length of the alkyl chain of the ester can modulate the compound's hydrophobic character. This can be optimized to improve interaction with specific binding pockets in target proteins or to enhance penetration of cell membranes.
Introduction of Unsaturation or Rings : Incorporating double bonds or cyclic moieties into the heptanoate chain can alter the molecule's conformation and electronic properties, potentially leading to stronger and more specific interactions with biological targets.
The Phenyl Ring : Modifications to the aromatic ring can fine-tune the electronic and steric properties of the molecule.
Substitution Pattern : Altering the position or nature of substituents on the phenyl ring can influence the compound's binding affinity and metabolic stability. For example, adding electron-withdrawing or electron-donating groups can modulate the reactivity of the molecule.
The Allyl Group : The allyl side chain is another site for modification.
Isomerization : Conversion of the allyl group to a propenyl group (as in isoeugenol (B1672232) derivatives) can impact the molecule's geometry and conjugation, which has been shown to affect antifungal activity. nih.gov
Functionalization : Adding functional groups to the double bond of the allyl moiety can create new interaction points with target receptors. Studies on eugenol derivatives have shown that structural changes to the double bond have a less detrimental effect on antioxidant capacity compared to modifications of the phenolic hydroxyl group. doaj.org
The following table summarizes rational design strategies for modifying this compound.
| Structural Modification | Rationale for Enhanced Bioactivity and Specificity |
| Varying Ester Chain Length | To optimize lipophilicity for improved membrane penetration and target engagement. |
| Introducing Heteroatoms in the Ester Chain | To create new hydrogen bonding opportunities and alter polarity for increased target specificity. |
| Modifying the Allyl Group | To alter steric and electronic properties, potentially enhancing binding to specific enzymes or receptors. |
| Introducing Substituents on the Phenyl Ring | To modulate electronic properties and metabolic stability, potentially leading to improved potency and duration of action. |
Through such rational design, novel congeners of this compound can be developed with tailored biological profiles for specific therapeutic applications. Computational modeling plays a pivotal role in this process by predicting the impact of these structural changes on the molecule's properties and activities before undertaking their chemical synthesis. researchgate.netnih.gov
Potential Research Applications and Future Directions for 4 Allyl 2 Methoxyphenyl Heptanoate and Its Analogs
Development of Novel Chemical Entities for Medicinal Chemistry Research
Natural products have historically been a cornerstone of drug discovery, providing unique molecular scaffolds for developing new therapeutic agents. nih.govscirp.orghebmu.edu.cn Eugenol (B1671780) (4-allyl-2-methoxyphenol) and its derivatives, such as 4-allyl-2-methoxyphenyl heptanoate (B1214049), serve as important lead compounds in medicinal chemistry. hebmu.edu.cnfrontiersin.org The modification of eugenol's functional groups allows chemists to create extensive libraries of new chemical entities with diverse pharmacological profiles.
Researchers have synthesized various eugenol esters to enhance or modify their biological activity. For instance, studies have demonstrated that certain synthetic analogs and derivatives of eugenol exhibit significant potential against a wide range of pathogens, including bacteria, fungi, and protozoa. figshare.comnih.gov The process often involves esterification, where different acid chlorides are reacted with eugenol to produce esters like 4-allyl-2-methoxyphenyl acetate (B1210297) or the titular heptanoate. neliti.com These structural modifications can lead to compounds with improved properties.
Specific research findings highlight this potential:
Anticancer Activity: Derivatives of 4-allyl-2-methoxyphenol have shown promising cytotoxicity against human cancer cell lines. For example, 4-allyl-2-methoxyphenyl propionate (B1217596), butanoate, and isobutanoate were found to inhibit the growth of MCF-7 human breast cancer cells. neliti.com This suggests that the ester chain length and branching play a crucial role in the compound's anticancer efficacy.
Leishmanicidal Agents: In the search for new treatments for leishmaniasis, novel eugenol esters have been designed and synthesized. One study demonstrated that a synthesized eugenol derivative had inhibitory activity against the rCPB 2.8 enzyme, a cysteine protease essential for the parasite's survival. researchgate.net
The exploration of eugenol and its esters as structural templates continues to be a promising strategy in the rational design of new drugs for various diseases. frontiersin.orgnih.gov
Interactive Table: Examples of Bioactive Eugenol Derivatives
| Derivative Name | Target/Activity | Research Focus |
| 4-Allyl-2-methoxyphenyl propionate | Cytotoxicity (MCF-7 breast cancer cells) | Anticancer agent development neliti.com |
| 4-Allyl-2-methoxyphenyl butanoate | Cytotoxicity (MCF-7 breast cancer cells) | Anticancer agent development neliti.com |
| 4-Allyl-2-methoxyphenyl isobutanoate | Cytotoxicity (MCF-7 breast cancer cells) | Anticancer agent development neliti.com |
| Synthetic Eugenol Esters | Leishmanicidal (rCPB 2.8 enzyme inhibition) | Antiparasitic drug discovery researchgate.net |
Exploration in Materials Science, Including Polymer and Resin Development
The unique chemical structure of eugenol makes it a valuable renewable resource for the development of bio-based polymers and resins. researchgate.net There is a growing interest in using natural feedstocks to create sustainable alternatives to petroleum-derived materials. researchgate.net Eugenol's phenolic hydroxy and allyl groups are reactive sites that can be utilized in polymerization processes to create thermosetting resins, photo-curing materials, and other polymers. mdpi.comresearchgate.net
The applications in materials science include:
Bio-based Epoxy Resins: Eugenol has been used as a feedstock for synthesizing bio-based epoxy monomers. These monomers can replace or be combined with conventional petroleum-based components to produce thermosetting resins with applications in coatings, adhesives, and composites. researchgate.net
Polymer Nanocapsules: Eugenol and clove oil have been encapsulated within polymer nanostructures. For example, clove oil was encapsulated via miniemulsion polymerization to create stable poly(thioether-ester) nanocapsules. mdpi.com These technologies are being explored for the controlled delivery of active agents. mdpi.com
The ability to derive functional polymers from a readily available natural product like eugenol represents a significant step toward more sustainable chemical and materials industries.
Interactive Table: Eugenol in Materials Science
| Application Area | Material Type | Key Feature | Source |
| Thermosetting Resins | Bio-based epoxy resins | Renewable aromatic feedstock | researchgate.net |
| Drug Delivery | Poly(thioether-ester) nanocapsules | Encapsulation of active agents (clove oil) | mdpi.com |
| Photo-curing Resins | Eugenol-derived resins | Utilization of reactive allyl group | researchgate.net |
Contributions to Research on Natural Product-Based Preservatives
There is increasing consumer demand for "clean-label" foods that are free from synthetic additives. mdpi.com This has driven research into natural preservatives derived from plants. Plant secondary metabolites, such as phenolic compounds, are known for their antioxidant and antimicrobial properties, making them effective alternatives to conventional preservatives. mdpi.comnih.gov
Eugenol (4-allyl-2-methoxyphenol) and its esters are at the forefront of this research. researchgate.net Their preservative action stems from several key properties:
Antimicrobial Activity: Eugenol demonstrates significant efficacy against both Gram-positive and Gram-negative bacteria and has potent antifungal properties. nih.govresearchgate.net It can inhibit the growth of foodborne pathogens and spoilage microorganisms, thereby extending the shelf life and enhancing the safety of food products. nih.gov
Antioxidant Properties: As phenolic compounds, eugenol and its derivatives are effective antioxidants. nih.govmdpi.com They can prevent lipid oxidation in food products, which is a major cause of quality deterioration, off-flavors, and reduced nutritional value. mdpi.com
The use of natural compounds like 4-allyl-2-methoxyphenyl heptanoate and other eugenol derivatives represents a promising strategy for developing safer and more sustainable food preservation methods. mdpi.comntu.edu.sg
Advancements in Phytomedicine and Natural Product-Derived Compound Research
Phytomedicine involves the use of plants and their extracts for therapeutic purposes. The study of individual plant-derived compounds like this compound is crucial for advancing this field from traditional remedies to evidence-based medicine. nih.gov Investigating such compounds provides a scientific basis for their use and opens avenues for discovering new drugs. mdpi.com
The contributions of this research area are multifaceted:
Validation of Traditional Uses: Plants containing eugenol have been used in traditional medicine for centuries. Modern research on eugenol and its derivatives helps to validate these historical uses by identifying the active compounds and elucidating their mechanisms of action. hebmu.edu.cn
Source of Novel Drug Leads: The vast structural diversity of natural products remains a largely untapped resource for drug discovery. nih.gov Compounds derived from plants, like eugenol esters, offer "biologically friendly" molecular qualities that make them excellent candidates for further development. hebmu.edu.cn
Understanding Disease Mechanisms: By studying how natural compounds interact with biological targets, such as the antifungal action of 4-allyl-2-methoxyphenol on Aspergillus fumigatus, researchers can gain deeper insights into disease pathways, including sterol biosynthesis and biofilm formation. nih.gov
The continued investigation of natural product-derived compounds is essential for revitalizing the drug discovery pipeline and developing new therapies. nih.govmdpi.com
Design of Next-Generation Bioactive Agents Through Structural Modifications
The targeted structural modification of natural products is a powerful strategy for creating next-generation bioactive agents with improved efficacy, selectivity, or pharmacokinetic properties. mdpi.com Eugenol serves as an excellent scaffold for such modifications due to its multiple reactive sites. figshare.commdpi.com
The design of new agents from the eugenol template involves several approaches:
Structure-Activity Relationship (SAR) Studies: By synthesizing a series of analogs, such as different esters of eugenol, researchers can determine how specific structural features influence biological activity. For example, altering the length or branching of the ester chain in 4-allyl-2-methoxyphenyl esters was shown to impact their cytotoxicity against cancer cells. neliti.com
Molecular Modification: The allyl group, hydroxyl group, and aromatic ring of eugenol can all be chemically modified to create derivatives with novel properties. researchgate.net This process of semisynthesis allows for the optimization of a natural compound's structure to enhance its activity against specific targets, such as microbial or parasitic pathogens. figshare.comnih.gov
Computational and In Silico Design: Modern drug design often employs computational tools to predict how modifications to a lead compound will affect its binding to a biological target. nih.gov This rational design approach can guide the synthesis of more potent and selective eugenol derivatives, saving time and resources in the discovery process.
Through these synthetic and computational strategies, the fundamental structure of 4-allyl-2-methoxyphenol is being systematically evolved to produce new molecules with significant therapeutic potential. figshare.com
Q & A
Q. What are the established methodologies for determining the molecular structure and conformation of 4-Allyl-2-methoxyphenyl heptanoate?
- Methodological Answer : The compound’s structure is typically confirmed via X-ray crystallography (for solid-state conformation) and spectroscopic techniques (NMR, IR, and mass spectrometry). For instance, NMR can resolve the allyl group's proton coupling patterns (δ 5.8–6.1 ppm for vinyl protons) and the methoxy group’s singlet (δ ~3.8 ppm). Crystallography requires high-purity crystals grown via slow evaporation in solvents like hexane/ethyl acetate mixtures. SHELX programs (e.g., SHELXL) are widely used for refinement .
Q. How is this compound synthesized, and what are the optimal reaction conditions?
- Methodological Answer : The ester is synthesized via acid-catalyzed esterification between 4-Allyl-2-methoxyphenol and heptanoic acid. Conditions include:
- Catalyst : Sulfuric acid (0.5–1% w/w).
- Solvent : Toluene or xylene (for azeotropic water removal).
- Temperature : 110–130°C for 6–8 hours.
Post-reaction, purification involves washing with NaHCO₃ (to remove excess acid), drying (MgSO₄), and vacuum distillation (boiling point ~250–260°C). Yield optimization requires stoichiometric control of the phenol-to-acid ratio (1:1.2) .
Q. Which analytical techniques are most effective for assessing the purity of this compound?
- Methodological Answer :
- Gas Chromatography (GC) : Detects volatile impurities (e.g., unreacted heptanoic acid) using a polar column (e.g., DB-WAX) and FID detector.
- HPLC : For non-volatile contaminants, a C18 column with UV detection at 270 nm is effective.
- NMR Spectroscopy : Integrals of diagnostic peaks (e.g., methoxy protons) quantify purity.
- Elemental Analysis : Validates C, H, and O content (theoretical: C 70.55%, H 8.88%, O 20.57%) .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR shifts or IR stretches) between studies be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects, pH, or tautomerism. For example, the methoxy group’s chemical shift varies slightly in DMSO vs. CDCl₃. To resolve:
- 2D NMR (COSY, HSQC) : Assigns overlapping signals.
- Variable Temperature NMR : Identifies dynamic processes (e.g., rotational barriers).
- Isotopic Labeling : Confirms assignments (e.g., deuterated solvents).
Cross-validation with computational methods (DFT-based chemical shift prediction) is recommended .
Q. What computational approaches are suitable for studying host-guest interactions between this compound and cyclodextrins?
- Methodological Answer :
- Molecular Docking (AutoDock/Vina) : Predicts binding modes using the heptanoate chain’s flexibility and β-cyclodextrin’s hydrophobic cavity.
- MD Simulations (GROMACS) : Analyzes stability of inclusion complexes (e.g., RMSD/RMSF plots).
- Binding Free Energy Calculations (MM/PBSA) : Quantifies contributions from van der Waals and electrostatic interactions.
Experimental validation via isothermal titration calorimetry (ITC) or phase solubility studies is critical .
Q. How does this compound behave in biphasic solvent systems, and how can phase equilibrium data guide purification?
- Methodological Answer : Phase equilibrium studies (e.g., water/ethyl heptanoate systems) show temperature-dependent partitioning. At 298 K, the compound’s log P (octanol-water) is ~3.2, favoring organic phases. Liquid-liquid extraction optimization involves:
- Tie-line data : Determines solute distribution coefficients (e.g., Kd = 12.5 in hexane/water).
- Othmer-Tobias/Bachman correlations : Validate experimental tie-lines for reliability.
Ternary phase diagrams (water/heptanoate/co-solvent) identify optimal separation conditions .
Q. What strategies mitigate degradation of this compound under oxidative or thermal stress?
- Methodological Answer :
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks; monitor via HPLC.
- Antioxidants : Add 0.01% BHT to inhibit peroxide formation.
- Protective Atmospheres : Store under nitrogen or argon to limit oxidation.
Degradation pathways (e.g., ester hydrolysis) are pH-dependent; buffer solutions (pH 5–7) minimize hydrolysis .
Q. How can metabolic pathways of this compound be elucidated in vitro?
- Methodological Answer :
- Hepatocyte Incubations : Use primary rat hepatocytes with LC-MS/MS to detect metabolites (e.g., heptanoic acid and 4-Allyl-2-methoxyphenol).
- Enzyme Inhibition Assays : Test CYP450 isoforms (e.g., CYP3A4) using isoform-specific inhibitors.
- Radiolabeled Studies : Synthesize [¹⁴C]-labeled compound to track metabolic fate via scintillation counting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
